![molecular formula C8H10O3 B13517753 rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13517753.png)
rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid: is a bicyclic compound with a unique structure that includes a ketone and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the use of cyclopentadiene as a starting material. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form a bicyclic intermediate. This intermediate is then subjected to hydrolysis and oxidation to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions:
Oxidation: The ketone group in rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid can undergo oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Esters, amides, and other derivatives.
科学的研究の応用
Chemistry: rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ketones and carboxylic acids. It serves as a model substrate for understanding enzyme specificity and mechanism.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. For example, ester or amide derivatives may exhibit biological activity and can be explored as potential drug candidates.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid depends on its functional groups. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can undergo nucleophilic substitution. These reactions involve the formation of intermediates that can further react to form the final products.
Molecular Targets and Pathways:
Ketone Group: Can be targeted by nucleophiles such as hydrides or organometallic reagents.
Carboxylic Acid Group: Can react with nucleophiles such as alcohols or amines to form esters or amides.
類似化合物との比較
- rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- rac-(1R,2R,4S)-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Comparison:
- Structural Differences: The presence of different functional groups (e.g., oxo, methyl, aza) in similar compounds can lead to variations in reactivity and applications.
- Reactivity: The ketone group in rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid makes it more reactive towards nucleophiles compared to its analogs with different substituents.
- Applications: While all these compounds can be used in organic synthesis, their specific applications may vary based on their functional groups and reactivity.
特性
分子式 |
C8H10O3 |
|---|---|
分子量 |
154.16 g/mol |
IUPAC名 |
(1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-7-3-4-1-5(7)6(2-4)8(10)11/h4-6H,1-3H2,(H,10,11)/t4-,5+,6-/m1/s1 |
InChIキー |
RUOYCLYBCGDWPG-NGJCXOISSA-N |
異性体SMILES |
C1[C@@H]2C[C@H]([C@H]1C(=O)C2)C(=O)O |
正規SMILES |
C1C2CC(C1C(=O)C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




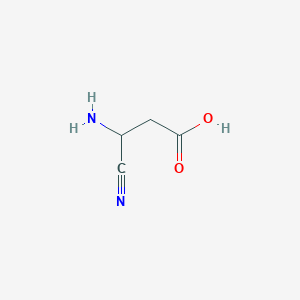
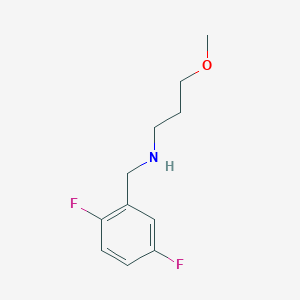
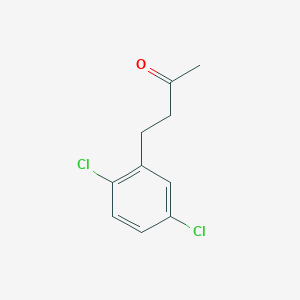
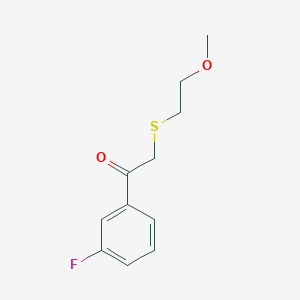
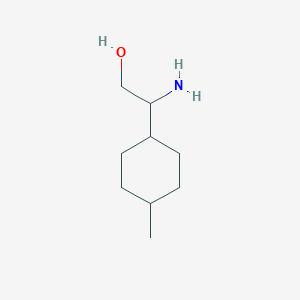
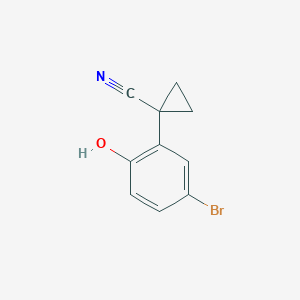
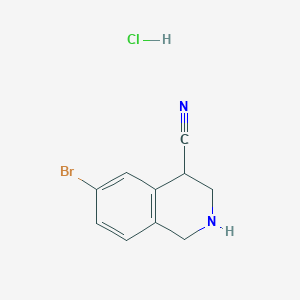
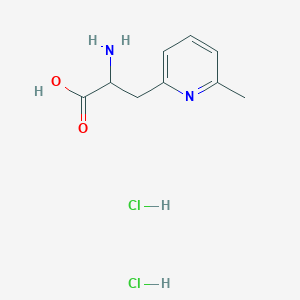
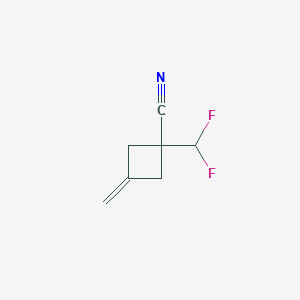
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13517733.png)
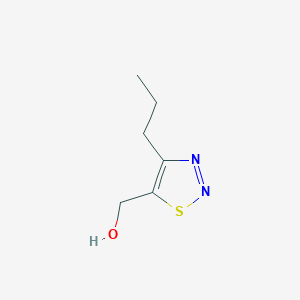
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13517750.png)
